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Compound of Interest

Compound Name: Cinromide

Cat. No.: B1669065 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Cinromide's interaction with the B0AT1

(SLC6A19) transporter, a key player in neutral amino acid transport and a potential therapeutic

target for metabolic disorders. While direct computational docking studies detailing the binding

energy and specific molecular interactions of Cinromide with B0AT1 are not extensively

published, this document synthesizes available experimental data on its inhibitory activity and

compares it with other known B0AT1 inhibitors. The guide also outlines the detailed

experimental and computational protocols typically employed in such studies.

Comparative Inhibitory Activity of B0AT1 Ligands
The B0AT1 transporter, a member of the solute carrier 6 (SLC6) family, is crucial for the

absorption of neutral amino acids in the intestine and kidneys.[1][2][3] Its dysfunction is linked

to Hartnup disease, a rare genetic disorder.[2][3][4][5] Pharmacological inhibition of B0AT1 is

being explored as a therapeutic strategy for conditions like phenylketonuria (PKU), metabolic

syndrome, and certain cancers.[6][7][8]

Cinromide has been identified as a robust and selective inhibitor of the human B0AT1

transporter (hSLC6A19) in functional cell-based assays.[9][10] The following table summarizes

the inhibitory potency (IC50) of Cinromide and other notable B0AT1 inhibitors, providing a

basis for comparative evaluation.
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Compound IC50 (µM) Assay Type Cell Line Notes Reference

Cinromide 0.3 - 0.8

FLIPR /

Radioligand

Uptake

CHO-BC /

MDCK

Identified

from a screen

of

pharmacologi

cally active

compounds.

[11][12][13]

[9][10][11][12]

[13]

Benztropine 44 FLIPR CHO-BC

Identified

through a

combination

of

computationa

l screening

and

functional

assays.[14]

[14]

Nimesulide 23

Proteoliposo

me Transport

Assay

Rat brush-

border

membranes

An approved

cyclooxygena

se inhibitor

also found to

inhibit B0AT1.

[12][14]

[12][14]

Compound

E4
1.9 - 7.7

FLIPR /

Radioligand

Uptake

CHO-BC

A high-affinity

inhibitor

identified

from high-

throughput

screening.

[11][12][13]

[11][12][13]
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Compound

CB3
13.7

Radioligand

Uptake
CHO-BC

Identified

from high-

throughput

screening.

[11][12]

[11][12]

Compound

E18
1.9

Radioligand

Uptake
CHO-BC

Identified

from high-

throughput

screening.

[11][12]

[11][12]

JNT-517
Potent

Inhibitor
Not Specified Not Specified

An oral small

molecule

inhibitor in

development

for PKU.[7]

[7]

Maze Cpd

141
0.089

Radioligand

Uptake
CHO

A recently

disclosed

potent

inhibitor.[8]

[8]

JX98 &

JX225
0.031 - 0.090 FLIPR Not Specified

High-affinity

allosteric

inhibitors with

cryo-EM

structures

solved in

complex with

B0AT1.[13]

[13]

Experimental and Computational Methodologies
The identification and characterization of B0AT1 inhibitors like Cinromide rely on a

combination of in vitro experimental assays and in silico computational modeling.

Key Experimental Protocols
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1. Fluorescence Imaging Plate Reader (FLIPR) Membrane Potential Assay: This high-

throughput assay measures changes in cell membrane potential.[9][10] Since B0AT1 is an

electrogenic transporter (co-transporting Na+ with an amino acid), its activity causes

membrane depolarization, which can be detected by a voltage-sensitive fluorescent dye.[14]

Inhibitors of B0AT1 will prevent this depolarization in a dose-dependent manner.

Cell Culture: CHO or MDCK cells stably co-expressing human SLC6A19 (B0AT1) and its

ancillary protein, collectrin or ACE2, are used.[9][12][14]

Assay Procedure:

Cells are seeded in 96- or 384-well plates.

After reaching confluence, they are loaded with a membrane potential-sensitive dye.

Test compounds (like Cinromide) are pre-incubated with the cells.

A B0AT1 substrate (e.g., L-isoleucine or L-leucine) is added to initiate transport and

membrane depolarization.[9][12]

Fluorescence is monitored in real-time using a FLIPR instrument. The reduction in the

fluorescence signal in the presence of the inhibitor is used to calculate its IC50 value.

2. Radiolabeled Amino Acid Uptake Assay: This is a direct measure of transporter function.[9]

[10][11]

Cell Culture: Similar to the FLIPR assay, cells expressing B0AT1 are used.[15]

Assay Procedure:

Cells are grown to confluence in culture dishes.

They are washed with a buffer solution (e.g., HBSS).

Cells are then incubated with a radiolabeled B0AT1 substrate (e.g., [14C]leucine or

[14C]isoleucine) in the presence or absence of the test inhibitor for a defined period.[11]

[15]
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The uptake is stopped by washing with ice-cold buffer.

The cells are lysed, and the intracellular radioactivity is measured using a scintillation

counter.

The IC50 is determined by measuring the concentration of the inhibitor required to reduce

the specific uptake of the radiolabeled substrate by 50%.

Computational Docking Protocol
While a specific docking study for Cinromide is not publicly available, the general workflow for

such an analysis on B0AT1 inhibitors has been described and involves homology modeling and

molecular docking simulations.[11][12][14]

Homology Modeling: Since the high-resolution crystal structure of human B0AT1 was only

recently determined via cryo-EM, earlier docking studies relied on homology models.[12][13]

These models were typically built using the crystal structures of related transporters from the

SLC6 family, such as the bacterial leucine transporter (LeuT) or the human dopamine

transporter (DAT), as templates.[11][12][14]

Ligand and Protein Preparation: 3D structures of the ligands (e.g., Cinromide) are

generated and optimized. The homology model of B0AT1 is prepared by adding hydrogen

atoms and assigning partial charges.

Molecular Docking: Software such as AutoDock is used to predict the binding pose and

affinity of the ligand within the transporter's binding site.[14] The docking algorithm explores

various conformations of the ligand within the defined binding pocket and scores them based

on a force field that estimates the binding energy. Recent structural data suggests that some

inhibitors, and likely Cinromide, bind to an allosteric site in the extracellular vestibule of the

transporter rather than the orthosteric substrate-binding site (S1).[13]

Visualizing the Workflow
The following diagrams illustrate the logical flow of the computational and experimental

workflows used to study B0AT1 inhibitors.
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Caption: Computational Docking Workflow for B0AT1 Inhibitors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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